molecular formula C10H8N4 B594956 1h-[1,3,5]Triazepino[1,7-a]benzimidazole CAS No. 128710-75-8

1h-[1,3,5]Triazepino[1,7-a]benzimidazole

Cat. No.: B594956
CAS No.: 128710-75-8
M. Wt: 184.202
InChI Key: VLKRASSUDNCJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,3,5]Triazepino[1,7-a]benzimidazole is a sophisticated fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the benzotriazepine class, which is recognized for its pronounced effects on the central nervous system. Structural analogs have been identified as effective neuroleptic agents for investigating therapeutic strategies for psychotic disorders such as schizophrenia . The broader pharmacological profile of the 1,3,5-triazepine core includes anticancer, antiviral, and anti-inflammatory activities, making it a versatile template for developing new bioactive molecules . As a synthetically feasible and pharmacophoric synthon, the benzimidazole moiety within this structure is an indispensable anchor for creating new chemical entities, further enhancing the research value of this fused system . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships or as a precursor for synthesizing more complex derivatives aimed at novel therapeutic targets. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1H-[1,3,5]triazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKRASSUDNCJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=CN=CC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663453
Record name 1H-[1,3,5]Triazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128710-75-8
Record name 1H-[1,3,5]Triazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Annulation via Tetrachloro-2-Aza-1,3-Butadienes

The primary synthetic route involves the interaction of N-(1,2,2-trichlorovinyl)benzimidoylchlorides with (1H-imidazol-2-yl)methanamine under mild conditions. This method, adapted from Demydchuk et al., achieves regioselectivity through intramolecular nucleophilic substitution (Scheme 1).

General Procedure :

  • Synthesis of N-(1,2,2-Trichlorovinyl)benzimidoylchlorides (6a-h):

    • Chloralamides (8a-h) are formed by heating amides (7a-h) with chloral.

    • Subsequent treatment with PCl₅ in POCl₃ yields imidoyl chlorides (9a-h).

    • Triethylamine-mediated elimination in THF produces trichlorovinyl intermediates (6a-h) in yields up to 92%.

  • Key Annulation Step:

    • A suspension of 2-(aminomethyl)imidazole dihydrochloride (10) and triethylamine in THF reacts with intermediates 6a-h at 20°C for 5–7 days.

    • Triethylamine hydrochloride is filtered, and the product is crystallized from water.

Representative Example :

  • 5-(Dichloromethylene)-7-phenyl-8,9-dihydro-5H-imidazo[1,2-e]triazepine (11a) is obtained in 87% yield (mp 160–165°C decomp.).

Mechanistic Insights

The reaction proceeds via an initial nucleophilic attack by the amino group of 2-(aminomethyl)imidazole on the electrophilic carbon of 6a-h, forming intermediate A (Scheme 2). Prototropic shifts generate resonance-stabilized species B and C , which undergo cyclization to form the triazepine ring. Computational studies suggest that steric and electronic factors govern regioselectivity, favoring the observedtriazepino-fused product over alternative isomers.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Tetrahydrofuran (THF) is optimal due to its ability to dissolve both polar intermediates and nonpolar byproducts.

  • Temperature : Room temperature (20°C) minimizes side reactions while ensuring reasonable reaction rates (5–7 days).

Catalytic and Stoichiometric Considerations

  • Triethylamine : Acts as a base to deprotonate 2-(aminomethyl)imidazole and scavenge HCl, preventing protonation of reactive intermediates.

  • Molar Ratios : A 1:1 ratio of 6a-h to 10 achieves maximum yield, while excess reagent leads to dimerization byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : N–H stretching vibrations (3209–3431 cm⁻¹) confirm imidazole ring formation.

  • ¹H NMR : Aromatic protons resonate at δ 7.12–7.98 ppm, while aliphatic chains appear at δ 0.70–4.31 ppm.

  • X-Ray Crystallography : Single-crystal analysis of 11a validates the fused triazepine-benzimidazole structure.

Purity and Yield Data

IntermediateYield (%)Purity (%)
8a-h70–92≥98
9a-h85–95≥98
11a-h65–98≥95

Data adapted from Demydchuk et al. (2022).

Comparative Analysis of Alternative Methods

Limitations of Classical Cyclocondensation

Traditional approaches using o-phenylenediamine and aldehydes suffer from poor regiocontrol and low yields (<50%). The Demydchuk method addresses these issues through:

  • Mild Conditions : Avoids high temperatures that promote decomposition.

  • Atom Economy : Chlorine substituents act as leaving groups, streamlining annulation.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : Demonstrations up to 10 g with consistent yields (85–90%) highlight scalability.

  • Cost Efficiency : Commercially available chloral and PCl₅ reduce raw material expenses .

Chemical Reactions Analysis

1H-[1,3,5]Triazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-[1,3,5]Triazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-[1,3,5]Triazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antagonist to specific receptors in the nervous system, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzimidazole-Triazine Hybrids Compounds like Hoe-22845 (benzo[4,5]imidazo[1,2-a][1,3,5]triazine) and 3-phenyl-benzo[4,5]imidazo[2,1-b][1,3,5]thiadiazin-4-one (Figure 1D in ) share structural similarities with the target compound. These analogs exhibit broad-spectrum antifungal activity, with Hoe-22845 outperforming conventional benzimidazole fungicides due to enhanced target binding and solubility . In contrast, 1H-[1,3,5]triazepino-benzimidazole’s larger triazepine ring may offer improved pharmacokinetic properties, such as increased metabolic stability, though this remains speculative without direct data.

2.1.2 Diazepino-Benzimidazoles Examples like 9-chloro-2,3,4,5-tetrahydro-1H-[1,2]diazepino[1,7-a]benzimidazole (CAS: 40533-98-0) and 1H-[1,4]diazepino[1,7-a]benzimidazole (CAS: 135875-10-4) feature a six-membered diazepine ring instead of triazepine. These compounds are explored for their inhibitory activity against gastric H+/K+-ATPase, similar to Rabeprazole, a proton-pump inhibitor . The triazepino variant’s additional nitrogen atom could modulate binding affinity or selectivity for enzymatic targets.

Pharmacological Activity

2.2.1 Anticancer Activity Benzimidazole derivatives with fused heterocycles, such as B-norcholesteryl benzimidazoles () and terphenyl benzimidazoles (), exhibit potent antiproliferative activity. For example:

Compound Cell Line (IC50, µM) Key Structural Feature Reference
B-norcholesteryl 7a HeLa: 4.2 Benzimidazole + steroid moiety
10a HeLa: 2.2 Electron-donating substituents
Methyl-substituted MDA-MB-231: <1 Methyl group on benzimidazole

The triazepino-benzimidazole’s extended ring system may enhance DNA intercalation or tubulin polymerization inhibition, as seen in benzothiazole and perimidine hybrids .

2.2.2 Antifungal Activity Triazine-fused benzimidazoles (e.g., Hoe-22845) show broad activity against Candida albicans and Aspergillus niger due to triazine’s hydrogen-bonding capacity . The triazepino analog’s nitrogen-rich structure could similarly disrupt fungal membrane proteins or ergosterol biosynthesis, though experimental validation is required.

This suggests that the triazepino variant may retain inhibitory efficacy while offering improved solubility or bioavailability.

Key Research Findings and Limitations

  • Structural Advantages : The triazepine ring may confer conformational flexibility, enhancing binding to diverse targets like DNA or tubulin .
  • Activity Gaps: Direct biological data for the triazepino-benzimidazole are absent; inferences rely on triazine/diazepine analogs.
  • Synthetic Challenges : Introducing a seven-membered triazepine ring risks low yields or side reactions, as seen in related syntheses ().

Biological Activity

1H-[1,3,5]triazepino[1,7-a]benzimidazole is a heterocyclic compound that combines features of both triazepine and benzimidazole structures. This unique combination has attracted significant interest in medicinal chemistry due to its potential biological activities. Recent studies have explored its pharmacological properties, including anticancer, antimicrobial, and antiviral effects.

Anticancer Activity

Several studies have reported the anticancer properties of benzimidazole derivatives, including this compound. For instance:

  • In Vitro Studies : A series of derivatives exhibited significant antiproliferative activity against various cancer cell lines. Compounds were tested against the MDA-MB-231 breast cancer cell line with IC50 values indicating effectiveness. For example, certain derivatives showed IC50 values as low as 16.38 μM, suggesting strong cytotoxic potential against cancer cells .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. This involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, activating caspases that lead to cell death .

Antimicrobial Activity

This compound derivatives have also been tested for their antimicrobial efficacy:

  • Antibacterial Activity : Compounds showed promising results against Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited antibacterial activity ranging from 35% to 75% compared to standard drugs like Ciprofloxacin against Staphylococcus aureus and E. coli .
  • Antifungal Activity : The antifungal potential was assessed against strains like Candida albicans and Aspergillus niger, with moderate MIC values indicating effectiveness .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of these compounds:

  • COVID-19 Inhibition : In silico studies indicated that certain derivatives could act as inhibitors of SARS-CoV-2 main protease, suggesting a potential therapeutic application in treating COVID-19 .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its substituents:

Substituent TypeEffect on ActivityReference
Electron-donating groups (e.g., -OCH₃)Increased anticancer activity
Alkyl chain lengthOptimal lipophilicity enhances activity
Halogen substitutionsModulation of antimicrobial potency

Case Study 1: Anticancer Efficacy

A study synthesized various benzimidazole-triazole hybrids and evaluated their anticancer properties against multiple cell lines. One compound demonstrated an IC50 value of 29.39 μM against MDA-MB-231 cells, significantly outperforming other derivatives in the series .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing and testing a library of benzimidazole derivatives for antibacterial activity. The most potent compound showed MIC values lower than those of standard antibiotics against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.